3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl group at position 3 and a methyl group at position 1 of the pyrazole core. The carboxamide moiety at position 5 connects to a propyl chain terminating in a 2-methylpyrazolo[1,5-a]pyrimidine heterocycle.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-10-22-25-13-16(14-29(22)26-15)6-5-9-24-23(30)20-12-19(27-28(20)2)18-11-17(31-3)7-8-21(18)32-4/h7-8,10-14H,5-6,9H2,1-4H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBFFBDPSBWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a unique chemical collection provided by Sigma-Aldrich for early discovery researchers
Mode of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, have been studied for their inhibitory effects on pi3kδ, a protein that regulates the differentiation, proliferation, migration, and survival of immune cells
Biochemical Pathways
As mentioned earlier, related compounds have shown inhibitory effects on PI3Kδ, which plays a crucial role in several signaling pathways, including those involved in cell growth, survival, and metabolism. If this compound interacts with similar targets, it could potentially influence these pathways.
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide (CAS Number: 1797636-45-3) is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H26N6O3
- Molecular Weight : 434.5 g/mol
- Structure : The compound features a complex structure with multiple functional groups that may influence its biological activity.
The biological activity of pyrazole derivatives often stems from their ability to interact with various molecular targets, such as enzymes and receptors. The mechanisms may include:
- Enzyme Inhibition : Pyrazoles can inhibit specific enzymes by binding to their active sites or allosteric sites, altering cellular processes.
- Receptor Modulation : Interaction with receptors can modulate signal transduction pathways, influencing physiological responses.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities:
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways, including:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could be developed into effective anticancer agents .
Anti-inflammatory and Antibacterial Effects
Pyrazole derivatives have also been noted for their anti-inflammatory and antibacterial properties. Research indicates that certain pyrazoles can inhibit inflammatory mediators and bacterial growth, making them candidates for treating infections and inflammatory diseases .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating a strong potential for use in cancer therapy .
- Synergistic Effects with Doxorubicin : In another study, the combination of selected pyrazole derivatives with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone. This suggests a possible synergistic effect that could improve treatment outcomes in resistant cancer types .
Summary of Findings
Scientific Research Applications
The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and biochemistry.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects due to its structural similarities to known pharmacological agents. Its unique combination of functional groups may contribute to various biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. The presence of the pyrazole ring in this compound suggests a potential mechanism for inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.
Neurological Research
Given the presence of the methylpyrazolo moiety, this compound may interact with neurological pathways. Pyrazolo[1,5-a]pyrimidines are known for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
A study exploring the neuroprotective effects of pyrazolo compounds demonstrated that they could reduce oxidative stress and inflammation in neuronal cells. The specific mechanisms involved include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.
Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Experimental Findings
In vitro studies on related pyrazole derivatives revealed significant inhibition of COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. This supports the hypothesis that this compound may exhibit similar effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazole derivatives suggest that this compound could be effective against various bacterial strains.
Research Insights
In vitro assays have shown that structurally similar compounds exhibit bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Methyl group on pyrazole | Increases lipophilicity |
| Dimethoxy substitution | Enhances receptor binding |
| Propyl chain | Improves solubility |
Comparison with Similar Compounds
Substituted Phenyl and Pyrazole Derivatives ()
Compounds 3a–3e from share a pyrazole-carboxamide scaffold but differ in substituents:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3b: Chlorophenyl and cyano substitutions with higher lipophilicity (Cl groups).
- 3d : Incorporates a 4-fluorophenyl group, introducing moderate polarity.
Key Differences :
- The target compound replaces chloro/fluoro substituents with dimethoxyphenyl, improving solubility.
- The pyrazolopyrimidine tail in the target compound is absent in 3a–3e , which instead feature simpler phenyl/heteroaryl termini.
Physical Properties :
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | |
|---|---|---|---|---|
| 3a | 403.1 | 133–135 | 68 | |
| 3d | 421.0 | 181–183 | 71 | |
| Target | ~500 (estimated) | Not reported | Not reported |
Pyrazolo[1,5-a]pyrimidine-Containing Analogues
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Structure : Features a bromophenyl group and trifluoromethyl substitution on the pyrazolopyrimidine core.
- Molecular Weight : 493.28 g/mol.
- Key Differences : The bromo and CF₃ groups increase lipophilicity compared to the target compound’s dimethoxyphenyl and methyl groups.
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ()
- Structure : Includes a benzyl-protected pyrazole and difluoromethylpyrazolopyrimidine.
- Molecular Weight : 502.52 g/mol.
Comparison of Pyrazolopyrimidine Derivatives :
Amide Coupling Strategies
Reaction Efficiency :
- The target compound’s larger pyrazolopyrimidine moiety may reduce yield compared to simpler analogues due to steric hindrance.
Spectroscopic and Analytical Data
NMR and MS Profiles
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?
- Methodology : A common approach involves coupling pyrazole-carboxylic acid derivatives with amine-containing intermediates via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) under inert conditions. For example, similar compounds were synthesized by reacting pyrazole-thiol intermediates with alkyl halides in the presence of K₂CO₃ in DMF . Purification typically employs column chromatography or recrystallization (e.g., ethanol or chloroform/water mixtures), with yields optimized by controlling stoichiometry (1:1.2 molar ratios of reactants) and reaction time (24–48 hours) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions on the phenyl ring) and high-resolution mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is critical for resolving ambiguities in ring conformations, as demonstrated for pyrazolo-pyrimidine analogs . For example, bond lengths in the pyrazole ring (≈1.34–1.38 Å) and pyrimidine N-C distances (≈1.32 Å) provide structural validation .
Q. What analytical techniques are recommended for assessing stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For instance, analogs with methoxy groups showed stability at pH 7.4 (37°C for 72 hours) but hydrolyzed under acidic conditions (pH 2.0), requiring lyophilization for long-term storage .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound with high enantiomeric purity?
- Methodology : Apply response surface methodology (RSM) to variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (EDCI: 1–1.5 equiv). For flow-chemistry analogs, optimal yields (≥80%) were achieved at 50°C with DMF as solvent and 1.2 equiv EDCI . Statistical models (e.g., ANOVA) can identify significant factors, reducing side reactions (e.g., N-methylation over-alkylation) .
Q. What computational strategies are effective for predicting binding affinities of this compound to kinase targets (e.g., CDK2 or EGFR)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains (PDB: 4GD) . Pyrazolo-pyrimidine derivatives showed strong hydrogen bonding with kinase active sites (e.g., Lys33 and Glu81 in CDK2). Follow with MD simulations (AMBER) to assess binding stability over 100 ns trajectories, focusing on RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
Q. How can conflicting biological activity data (e.g., IC₅₀ variations in kinase assays) be resolved?
- Methodology : Re-evaluate assay conditions (ATP concentration, incubation time) and compound solubility. For example, dimethyl sulfoxide (DMSO) concentrations >1% may artificially suppress activity. Use surface plasmon resonance (SPR) to measure direct binding kinetics (ka/kd) and validate dose-response curves . Comparative studies with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides) can isolate substituent effects .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products like N-alkylated impurities. For example, flow systems achieved 90% purity for pyrazole-carboxamide analogs by maintaining precise residence times (5–10 minutes) and turbulent flow regimes . Scale-up trials should also optimize workup protocols (e.g., aqueous washes to remove unreacted EDCI) .
Methodological Notes
- Synthesis Optimization : Critical variables include solvent polarity (DMF > DCM), reaction time (24–72 hours), and catalyst selection (EDCI vs. DCC). Lower yields (<50%) in THF suggest poor solubility of intermediates .
- Data Contradictions : Discrepancies in biological assays often arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (viability vs. apoptosis). Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare with compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (CAS 1421481-10-8), which shares a pyrazole-carboxamide core but lacks the pyrimidine moiety, altering kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
